molecular formula C12H11NO B1267737 1-benzylpyridin-2(1H)-one CAS No. 1753-62-4

1-benzylpyridin-2(1H)-one

Cat. No. B1267737
CAS RN: 1753-62-4
M. Wt: 185.22 g/mol
InChI Key: MYZVUSAIFXIGNC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Benzylpyridin-2(1H)-one derivatives and related compounds often involves multi-component reactions or novel synthetic routes that highlight the efficiency and green chemistry aspects of their production. For instance, Shi et al. (2008) described an efficient and green synthesis of 3,3′-benzylidenebis derivatives through a multi-component reaction in an ionic liquid, showcasing the ability to synthesize related heterocyclic compounds without the use of volatile organic solvents and with the possibility of reusing the ionic liquid (Shi et al., 2008).

Molecular Structure Analysis

Molecular structure analysis of compounds related to 1-Benzylpyridin-2(1H)-one often involves the use of X-ray crystallography and spectroscopic methods. For example, studies like that of Zarins et al. (2020) provide insights into the molecular structure through the synthesis and investigation of glassy organic compounds containing the 2-(1-benzyl-2-(styryl)-6-methylpyridin-4(1H)-ylidene) fragment, highlighting the structural characteristics and stability of these compounds (Zarins et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving 1-Benzylpyridin-2(1H)-one derivatives can lead to a variety of products depending on the reaction conditions and reactants involved. The study by Poon and Dudley (2006) on the benzylation of alcohols using a bench-stable pyridinium salt exemplifies the chemical reactivity of related compounds and their potential for creating benzyl ethers, demonstrating the versatility of these compounds in synthetic chemistry applications (Poon & Dudley, 2006).

Physical Properties Analysis

The physical properties of 1-Benzylpyridin-2(1H)-one and its derivatives, such as melting points, boiling points, and solubility, are crucial for their application in various fields. The study on glassy organic compounds by Zarins et al. (2020) also sheds light on the glass transition temperatures and thermal stabilities of these compounds, providing a foundation for understanding their behavior under different conditions (Zarins et al., 2020).

Chemical Properties Analysis

The chemical properties of 1-Benzylpyridin-2(1H)-one derivatives, including reactivity, stability, and interactions with other chemicals, are fundamental to their application in synthesis and material science. For instance, the work by Kraft et al. (2010) on the synthesis and olfactory properties of related compounds highlights the importance of understanding the chemical properties for applications beyond traditional chemistry, such as in fragrance chemistry (Kraft et al., 2010).

Scientific Research Applications

Fungal Metabolites and Antifungal Activity

Research by Henrikson et al. (2011) explored the occurrence of compounds including 2-benzylpyridin-4(1H)-ones in black aspergilli. These metabolites demonstrated weak antifungal activity against various strains of Candida, Aspergillus flavus, and Aspergillus fumigatus (Henrikson et al., 2011).

Organic Synthesis

Poon and Dudley (2006) described a neutral organic salt, 2-Benzyloxy-1-methylpyridinium triflate, which efficiently converts alcohols into benzyl ethers. This salt's synthesis and reactivity demonstrate a practical application in organic synthesis (Poon & Dudley, 2006).

Electrochemical and Electrogenerated Chemiluminescence Studies

Gobetto et al. (2006) synthesized photoactive ruthenium complexes containing 2-(4-methylpyridin-2-yl)benzo[d]-X-azole. These complexes were characterized and showed reversible electrochemical behavior and observed electrogenerated chemiluminescence (ECL) in the presence of tri-n-propylamine (Gobetto et al., 2006).

Synthesis of Novel Pyridinones

Nordmann and Mueller (2013) expanded the synthesis of 5-acylpyridin-2(1H)-ones, demonstrating the application of these compounds in the development of novel pharmaceutical and chemical substances (Nordmann & Mueller, 2013).

Kinase Inhibition

Wang et al. (2013) reported on the development of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-ones as a new class of c-Met kinase inhibitors. This research highlights the therapeutic potential of these compounds in cancer treatment (Wang et al., 2013).

Coordination Chemistry

Williams (2009) reviewed the coordination chemistry of dipyridylbenzene, a compound structurally related to 1-benzylpyridin-2(1H)-one, demonstrating its utility in the synthesis of luminescent metal complexes (Williams, 2009).

Interaction with Tetramethylcucurbit[6]uril

Cong et al. (2007) studied the interaction of 2-benzylpyridine derivatives with tetramethylcucurbit[6]uril. This research provides insight into host-guest chemistry and molecular recognition, which are critical in supramolecular chemistry (Cong et al., 2007).

Spectroscopic Investigations

Mathammal et al. (2015) conducted spectroscopic investigations of 2-Benzylpyridine, contributing to our understanding of its molecular characteristics and its potential applications in materials science (Mathammal et al., 2015).

properties

IUPAC Name

1-benzylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c14-12-8-4-5-9-13(12)10-11-6-2-1-3-7-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYZVUSAIFXIGNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30288177
Record name 1-Benzyl-2(1H)-pyridone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30288177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzylpyridin-2(1H)-one

CAS RN

1753-62-4
Record name 1753-62-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54572
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Benzyl-2(1H)-pyridone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30288177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
B Feng, Y Li, H Li, X Zhang, H Xie, H Cao… - The Journal of …, 2018 - ACS Publications
A specific N-alkylation of 2-hydroxypyridines is achieved by reacting with organohalides under catalyst- and base-free conditions. The observed HX-facilitated conversion of pyridyl …
Number of citations: 33 pubs.acs.org
AK Mishra, NH Morgon, S Sanyal… - Advanced Synthesis …, 2018 - Wiley Online Library
The present study reports the synthesis of N‐alkylated pyridones and benzothiazolones via O‐ to N‐alkyl group migration under transition metal‐free TfOH‐catalyzed reaction …
Number of citations: 9 onlinelibrary.wiley.com
JG Sośnicki, T Idzik, A Borzyszkowska, E Wróblewski… - Tetrahedron, 2017 - Elsevier
Novel benzylation reagents BnR 2 MgLi were obtained by mixing benzylmagnesium chloride (BnMgCl) and appropriate organolithium compounds (RLi). As BnR 2 MgLi complexes are …
Number of citations: 13 www.sciencedirect.com
WA Loughlin, ID Jenkins, ND Karis, PC Healy - European Journal of …, 2017 - Elsevier
Glycogen Phosphorylase (GP) is a functionally active dimeric enzyme, which is a target for inhibition of the conversion of glycogen to glucose-1-phosphate. In this study we report the …
Number of citations: 15 www.sciencedirect.com
S Tao, J Xiao, Y Li, F Sun, Y Du - Chinese Journal of Chemistry, 2021 - Wiley Online Library
Main observation and conclusion The reaction of pyridin‐2(1H)‐ones with PhICl 2 and NH 4 SCN enables an efficient regioselective thiocyanation, leading to the synthesis of the …
Number of citations: 10 onlinelibrary.wiley.com
T Mitra, M Kundu, B Roy - The Journal of Organic Chemistry, 2019 - ACS Publications
Small molecules containing a 2-pyridone unit received much attention due to their significance in medicinal chemistry. In this regard, development of novel methodologies via metal-…
Number of citations: 12 pubs.acs.org
C Zhu, S Ze, R Zhou, X Yang, H Wang… - Journal of Medicinal …, 2023 - ACS Publications
Recent studies and clinical evidence have strongly supported the development of adenosine A 2A receptor (A 2A R) antagonists as novel approaches for cancer immunotherapy. By …
Number of citations: 2 pubs.acs.org
P Chen, PJ Carroll, SMN Sieburth - Synthesis, 2007 - thieme-connect.com
Photodimers of 2-pyridones are cycloocta-1, 5-dienes with two lactam bridges. These, and related structures, undergo halogenation to give rearranged products in which an amide …
Number of citations: 5 www.thieme-connect.com
B Das, N Rout, D Sarkar - Asian Journal of Organic Chemistry, 2021 - Wiley Online Library
An efficient synthetic strategy employing pyridyl C−X activation, for the generation of N‐alkyl‐2‐pyridones from N‐alkyl‐2‐halopyridinium salts is described. As pyridones are …
Number of citations: 1 onlinelibrary.wiley.com
H Feng, W Ting, F Bin, X Qing - Chinese Journal of Organic …, 2021 - sioc-journal.cn
In base-free specificN-alkylation of hydroxylN-heterocycles with organohalides producing pyridone-type products, N, N-dimethylformamide (DMF) was found to be the best solvent for …
Number of citations: 2 sioc-journal.cn

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